3-(3-(Benzyloxy)-4-methylphenyl)-3-hydroxypropanoic acid
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Overview
Description
3-(3-(Benzyloxy)-4-methylphenyl)-3-hydroxypropanoic acid is an organic compound that features a benzyloxy group attached to a methylphenyl ring, which is further connected to a hydroxypropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Benzyloxy)-4-methylphenyl)-3-hydroxypropanoic acid typically involves multi-step organic reactionsThe final step involves the formation of the hydroxypropanoic acid moiety through a series of reactions including oxidation and esterification .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
3-(3-(Benzyloxy)-4-methylphenyl)-3-hydroxypropanoic acid undergoes various types of chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carbonyl group in the hydroxypropanoic acid moiety can be reduced to form alcohols.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions include ketones, alcohols, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(3-(Benzyloxy)-4-methylphenyl)-3-hydroxypropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-(3-(Benzyloxy)-4-methylphenyl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The benzyloxy group can interact with enzymes and receptors, modulating their activity. The hydroxypropanoic acid moiety can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-5-methylphenylboronic acid
- 3-Ethylphenylboronic acid
- 2-Benzyloxy-5-methylphenylboronic acid pinacol ester
Uniqueness
3-(3-(Benzyloxy)-4-methylphenyl)-3-hydroxypropanoic acid is unique due to the presence of both a benzyloxy group and a hydroxypropanoic acid moiety, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for various applications .
Properties
Molecular Formula |
C17H18O4 |
---|---|
Molecular Weight |
286.32 g/mol |
IUPAC Name |
3-hydroxy-3-(4-methyl-3-phenylmethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C17H18O4/c1-12-7-8-14(15(18)10-17(19)20)9-16(12)21-11-13-5-3-2-4-6-13/h2-9,15,18H,10-11H2,1H3,(H,19,20) |
InChI Key |
PBCVJDAERONGEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(CC(=O)O)O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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